

Technical Support Center: (3-Aminocyclobutyl)methanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B173842

[Get Quote](#)

Welcome to the technical support guide for **(3-Aminocyclobutyl)methanol hydrochloride** (CAS: 130369-06-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a specific focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is **(3-Aminocyclobutyl)methanol hydrochloride** and what are its basic properties?

(3-Aminocyclobutyl)methanol hydrochloride is an organic building block featuring a cyclobutane ring substituted with an amino group and a hydroxymethyl group.^[1] It is supplied as a hydrochloride salt.

- Molecular Formula: C₅H₁₂ClNO^{[2][3]}
- Molecular Weight: Approximately 137.61 g/mol ^{[2][4]}
- Appearance: Typically a solid.^[2]

The structure contains a primary amine, which is protonated to form an ammonium salt in the presence of hydrochloric acid. This salt form is common for amine-containing pharmaceutical ingredients.^[5]

Q2: Why is this compound provided as a hydrochloride (HCl) salt?

Amine-containing compounds are often converted to hydrochloride salts for several practical reasons. The protonation of the amine group into a stable ammonium ion generally:

- Enhances Aqueous Solubility: The ionic nature of the salt typically improves solubility in polar solvents like water, which is crucial for many biological assays.[5]
- Improves Stability: The salt form is often more crystalline and less prone to oxidative degradation compared to the free base, leading to a longer shelf life.[5][6]
- Aids in Handling: Salts are typically stable, crystalline solids that are easier to weigh and handle accurately compared to their free base counterparts, which may be oils or less stable solids.[5]

Q3: What is the expected solubility of **(3-Aminocyclobutyl)methanol hydrochloride**?

As a hydrochloride salt with polar functional groups (ammonium and hydroxyl), **(3-Aminocyclobutyl)methanol hydrochloride** is expected to be most soluble in polar protic solvents. While specific quantitative data is not readily available in public literature, high solubility is anticipated in solvents like water and methanol due to favorable ionic and hydrogen-bonding interactions.[6] Solubility in common organic solvents used for stock solutions, such as DMSO and ethanol, may be more limited.

Q4: My compound is not dissolving completely in my aqueous buffer (e.g., PBS). What could be the issue?

Several factors can contribute to poor dissolution in aqueous buffers:

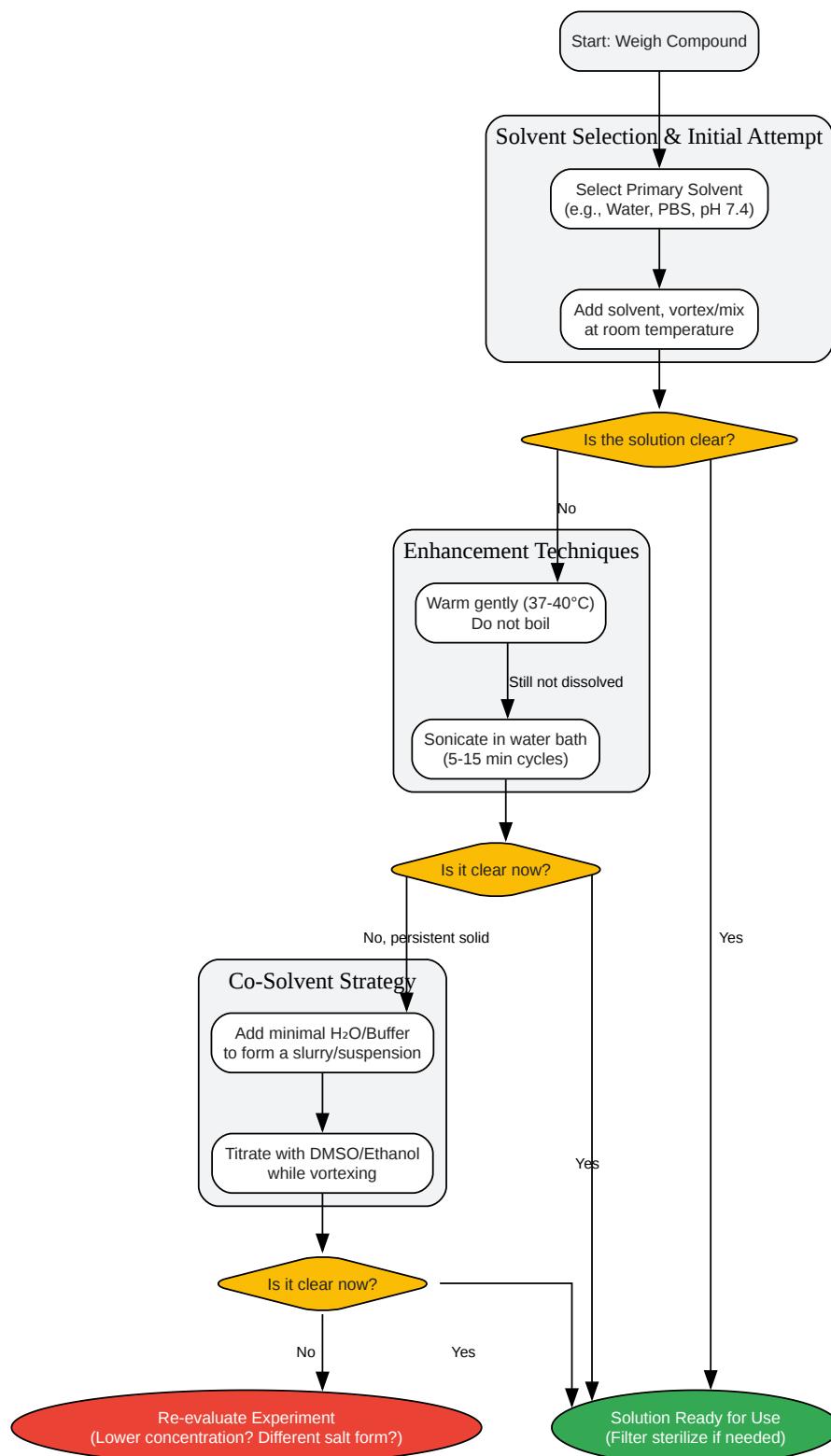
- pH of the Solution: The solubility of amine hydrochlorides can be pH-dependent. While generally soluble in neutral to acidic pH, solubility might decrease if the buffer pH is high enough to deprotonate the ammonium ion, leading to the formation of the less soluble free base.[7]
- Common Ion Effect: The formation of hydrochloride salts does not always guarantee enhanced solubility, especially in solutions already containing chloride ions (like HCl-based buffers or high-salt buffers).[8][9] An excess of chloride ions can suppress the dissolution equilibrium of the salt, potentially reducing its solubility compared to the free base in the same medium.[8][9]

- Concentration: You may be attempting to prepare a solution that is above the compound's maximum solubility limit in that specific solvent system.
- Kinetics of Dissolution: The compound may be dissolving very slowly. Factors like particle size and insufficient agitation can slow down the process.[\[10\]](#)

Q5: Can I use solvents like DMSO or ethanol to prepare a stock solution?

Yes, these solvents are commonly used. However, for hydrochloride salts, preparing a high-concentration stock solution directly in 100% DMSO or ethanol can sometimes be challenging. It is often more effective to first dissolve the compound in a minimal amount of water or an aqueous buffer before adding the organic co-solvent. This approach leverages the high polarity of water to initially break the crystal lattice of the salt.[\[11\]](#)[\[12\]](#) Always check for precipitation after adding the co-solvent and upon storage.

Troubleshooting Guide: Resolving Solubility Issues


This guide provides a systematic approach to effectively solubilize **(3-Aminocyclobutyl)methanol hydrochloride** for your experiments.

Initial Assessment & Strategy

Before attempting solubilization, it's crucial to understand the factors at play. The hydrochloride salt structure suggests that solubility is governed by ionic interactions and hydrogen bonding. Therefore, the strategy should prioritize polar solvent systems and physical methods that enhance the rate of dissolution.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]
- 3. (3-aminocyclobutyl)methanol hydrochloride [allbiopharm.com]
- 4. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One moment, please... [pharmainfonepal.com]
- 6. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjpdft.com [rjpdft.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- To cite this document: BenchChem. [Technical Support Center: (3-Aminocyclobutyl)methanol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173842#3-aminocyclobutyl-methanol-hydrochloride-solubility-issues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com